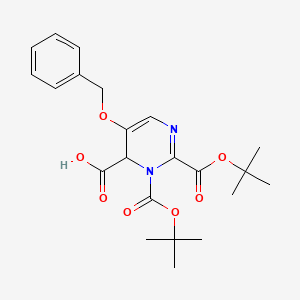
Di-tert-butyl (5-(benzyloxy)pyrimidin-2-yl)biscarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl (5-(benzyloxy)pyrimidin-2-yl)biscarbamate is a synthetic organic compound that features a pyrimidine ring substituted with a benzyloxy group and two tert-butyl carbamate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl (5-(benzyloxy)pyrimidin-2-yl)biscarbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the pyrimidine ring.
Addition of Tert-Butyl Carbamate Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl (5-(benzyloxy)pyrimidin-2-yl)biscarbamate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form a dihydropyrimidine derivative.
Substitution: The tert-butyl carbamate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted carbamate derivatives.
Applications De Recherche Scientifique
Di-tert-butyl (5-(benzyloxy)pyrimidin-2-yl)biscarbamate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.
Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving pyrimidine metabolism and signaling.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of Di-tert-butyl (5-(benzyloxy)pyrimidin-2-yl)biscarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group and tert-butyl carbamate groups contribute to the compound’s binding affinity and specificity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl (5-(methoxy)pyrimidin-2-yl)biscarbamate: Similar structure but with a methoxy group instead of a benzyloxy group.
Di-tert-butyl (5-(phenoxy)pyrimidin-2-yl)biscarbamate: Similar structure but with a phenoxy group instead of a benzyloxy group.
Di-tert-butyl (5-(ethoxy)pyrimidin-2-yl)biscarbamate: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
Di-tert-butyl (5-(benzyloxy)pyrimidin-2-yl)biscarbamate is unique due to the presence of the benzyloxy group, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C22H28N2O7 |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
2,3-bis[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxy-4H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C22H28N2O7/c1-21(2,3)30-19(27)17-23-12-15(29-13-14-10-8-7-9-11-14)16(18(25)26)24(17)20(28)31-22(4,5)6/h7-12,16H,13H2,1-6H3,(H,25,26) |
Clé InChI |
BHRVOBSLEYLUFW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=NC=C(C(N1C(=O)OC(C)(C)C)C(=O)O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


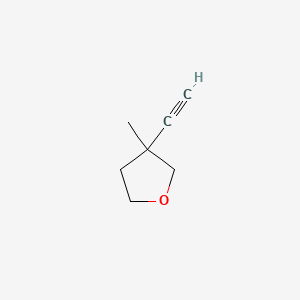
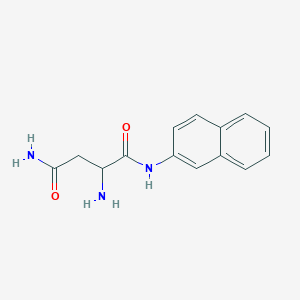
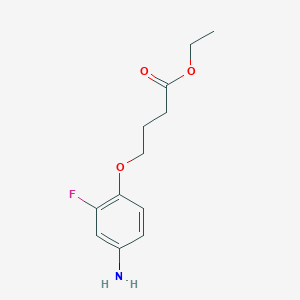


![Rel-(3aR,6aS)-hexahydro-3aH-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B13892722.png)
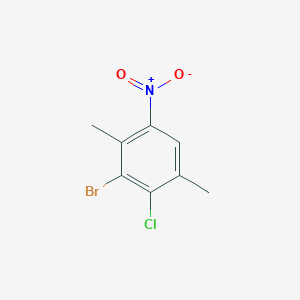
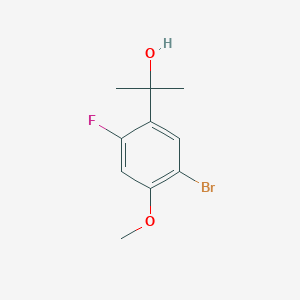
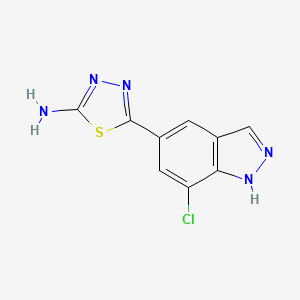
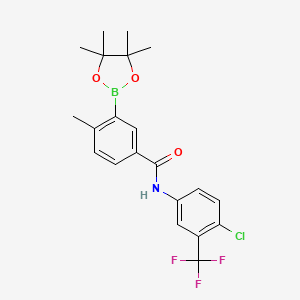
![4-[4-[[4-(4-chlorophenyl)phthalazin-1-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B13892760.png)
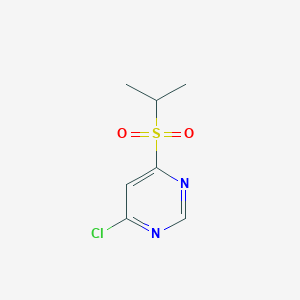

![[2-(Dimethylamino)-1,3-thiazol-5-yl]-phenylmethanone](/img/structure/B13892775.png)
